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Zusammenfassung
Dieses Dokument bietet einen detaillierten technischen Überblick über Vorasidenib, einen

potenten, hirngängigen dualen Inhibitor der mutierten Isocitrat-Dehydrogenase 1 und 2 (IDH1

und IDH2). Mutationen in IDH1 und IDH2 sind entscheidende onkogene Treiber bei

niedriggradigen Gliomen und führen zur Produktion des Onkometaboliten D-2-Hydroxyglutarat

(2-HG). Vorasidenib zielt auf diesen Signalweg ab, was zu einer signifikanten Reduktion der 2-

HG-Spiegel und einer Verzögerung des Tumorwachstums führt. Dieser Leitfaden fasst die

quantitativen Daten zur 2-HG-Reduktion zusammen, beschreibt die experimentellen Protokolle

zur Bewertung der Wirksamkeit des Medikaments und visualisiert die zugrunde liegenden

Mechanismen und Arbeitsabläufe.

Einleitung
Mutationen in den Genen, die für die metabolischen Enzyme IDH1 und IDH2 kodieren, sind ein

charakteristisches Merkmal von etwa 80 % der niedriggradigen Gliome.[1][2] Diese Mutationen

verleihen den Enzymen eine neomorphe Aktivität, die zur Umwandlung von α-Ketoglutarat (α-

KG) in den Onkometaboliten D-2-Hydroxyglutarat (2-HG) führt.[1][2] Die Akkumulation von 2-
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HG in hohen Konzentrationen stört zelluläre Prozesse, einschließlich epigenetischer

Regulation und DNA-Reparatur, und treibt so die Tumorentstehung voran.

Vorasidenib (VOR; AG-881) ist ein oral verabreichter, niedermolekularer Inhibitor, der speziell

entwickelt wurde, um die Blut-Hirn-Schranke zu überwinden und sowohl auf mutierte IDH1- als

auch auf IDH2-Enzyme abzuzielen.[1] Durch die Hemmung dieser mutierten Enzyme blockiert

Vorasidenib effektiv die Produktion von 2-HG, was in präklinischen und klinischen Studien zu

einer beeindruckenden Antitumoraktivität geführt hat. Die zulassungsrelevante Phase-3-Studie

INDIGO hat gezeigt, dass Vorasidenib das progressionsfreie Überleben bei Patienten mit IDH-

mutierten Gliomen des Grades 2 signifikant verlängert.

Zielpfad und Wirkmechanismus
Der primäre Zielpfad von Vorasidenib ist der durch mutierte IDH1- und IDH2-Enzyme

veränderte Stoffwechselweg.

Normale Enzymfunktion: Wildtyp-IDH1 (im Zytoplasma) und IDH2 (in den Mitochondrien)

katalysieren die oxidative Decarboxylierung von Isocitrat zu α-Ketoglutarat (α-KG) unter

gleichzeitiger Reduktion von NADP+ zu NADPH.

Mutierte Enzymfunktion: Krebsassoziierte Mutationen, am häufigsten am Arginin-Rest R132

von IDH1 oder R172/R140 von IDH2, verleihen dem Enzym eine neue Funktion. Anstatt

Isocitrat umzuwandeln, reduzieren diese mutierten Enzyme α-KG zu D-2-Hydroxyglutarat (2-

HG) unter Verbrauch von NADPH.

Onkogene Wirkung von 2-HG: Die übermäßige Anreicherung von 2-HG hemmt kompetitiv α-

KG-abhängige Dioxygenasen, einschließlich Histon- und DNA-Demethylasen. Dies führt zu

einer umfassenden epigenetischen Dysregulation, wie z. B. DNA-Hypermethylierung, die die

zelluläre Differenzierung blockiert und zur Tumorentstehung beiträgt.

Wirkung von Vorasidenib: Vorasidenib bindet allosterisch an die mutierten IDH1/2-Enzyme

und hemmt deren neomorphe Aktivität. Dies unterbricht die Produktion von 2-HG, was zu

einer Verringerung der intrazellulären 2-HG-Konzentrationen führt. Die Wiederherstellung

normaler α-KG-Spiegel und die Aufhebung der epigenetischen Dysregulation tragen zur

Verlangsamung des Tumorwachstums und zur Induktion der zellulären Differenzierung bei.
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Abbildung 1: Signalweg von Vorasidenib.
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Quantitative Daten zur 2-HG-Reduktion
Vorasidenib hat in präklinischen und klinischen Studien eine robuste und anhaltende

Reduktion der 2-HG-Konzentrationen in IDH-mutierten Gliomen gezeigt.

Tabelle 1: Präklinische 2-HG-Reduktion durch Vorasidenib

Modell Dosierung Dauer
2-HG-
Reduktion

Quelle

Orthotopes

Gliom-

Mausmodell

(TS603 IDH1-

R132H)

50 mg/kg,

zweimal täglich
4 Tage >97% [1]

Tabelle 2: Klinische 2-HG-Reduktion durch Vorasidenib

Studie Phase Dosierung
Patientenpo
pulation

2-HG-
Reduktion
im Tumor

Quelle

NCT0334319

7

1

(perioperativ)

50 mg,

einmal täglich

Rezidivierend

es, nicht-

kontrastmittel

aufnehmende

s IDH1-

mutiertes

Gliom

92.6% [3][4]

Phase-1-

Studien
1

50 mg,

einmal täglich

IDH-mutiertes

Gliom
>90% [2]

Anmerkung: Die Daten zur 2-HG-Reduktion aus der Phase-3-Studie INDIGO wurden in den

primären Veröffentlichungen nicht als spezifische quantitative Werte, sondern als Bestätigung

der >90%-igen Suppression auf der gewählten Dosisstufe berichtet.
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Detaillierte experimentelle Protokolle
Biochemischer Assay zur Aktivität der mutierten IDH1/2
Dieser Assay dient zur Bestimmung der inhibitorischen Potenz von Verbindungen wie

Vorasidenib auf die neomorphe Aktivität der mutierten IDH1/2-Enzyme.

Prinzip: Die Aktivität der mutierten IDH1/2 wird durch Messung des Verbrauchs des Kofaktors

NADPH bestimmt. Die Reaktion, bei der α-KG zu 2-HG reduziert wird, oxidiert NADPH zu

NADP+. Der Abfall der NADPH-Konzentration, der durch eine Abnahme der Fluoreszenz oder

Absorption bei 340 nm gemessen wird, ist direkt proportional zur Enzymaktivität.

Protokoll (Beispiel):

Reagenzien:

Rekombinantes humanes mutiertes IDH1 (z. B. R132H) oder IDH2 (z. B. R140Q) Enzym

Assay-Puffer: z. B. 50 mM Tris-HCl, pH 7,5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

NADPH

α-Ketoglutarat (Substrat)

Testverbindung (z. B. Vorasidenib) in DMSO

96- oder 384-Well-Platte (UV-transparent oder schwarz für Fluoreszenz)

Durchführung: a. Die Testverbindung in verschiedenen Konzentrationen wird in die Wells der

Mikrotiterplatte gegeben. b. Rekombinantes mIDH1/2-Enzym wird zu den Wells hinzugefügt

und für 15-30 Minuten bei Raumtemperatur vorinkubiert. c. Die Reaktion wird durch Zugabe

einer Mischung aus NADPH und α-KG gestartet. Typische Endkonzentrationen sind 10-100

µM für NADPH und 100-500 µM für α-KG. d. Die Abnahme der NADPH-Absorption bei 340

nm oder der Fluoreszenz wird über einen Zeitraum von 30-60 Minuten in einem

Plattenlesegerät kinetisch gemessen. e. Die Anfangsgeschwindigkeiten der Reaktion werden

berechnet. f. Die prozentuale Hemmung wird im Vergleich zu einer Vehikelkontrolle (DMSO)

berechnet und die IC₅₀-Werte werden durch nichtlineare Regression bestimmt.
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Abbildung 2: Arbeitsablauf des IDH-Aktivitätsassays.

Quantifizierung von 2-HG mittels
Flüssigchromatographie-Tandem-Massenspektrometrie
(LC-MS/MS)
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Diese Methode wird zur genauen Quantifizierung der 2-HG-Konzentrationen in biologischen

Proben (Zelllysate, Gewebe, Plasma) verwendet.

Prinzip: 2-HG wird aus der biologischen Matrix extrahiert, chromatographisch von anderen

Metaboliten getrennt und dann durch Tandem-Massenspektrometrie nachgewiesen und

quantifiziert. Ein internen Standard (typischerweise ein stabilisotopen-markiertes 2-HG, z. B.

¹³C₅-2-HG oder D₄-2-HG) wird verwendet, um die Genauigkeit zu erhöhen.

Protokoll (Beispiel für Tumorgewebe):

Probenvorbereitung: a. Eine abgewogene Menge gefrorenen Tumorgewebes (~20 mg) wird

in einem kalten Lysepuffer (z. B. 80% Methanol) mit Keramikperlen homogenisiert. b. Der

interne Standard (z. B. D₄-2-HG) wird in einer bekannten Konzentration zugegeben. c. Die

Probe wird zentrifugiert, um Proteine und Zelltrümmer zu entfernen. d. Der Überstand wird

entnommen und zur Trockne eingedampft. e. Der getrocknete Extrakt wird in der mobilen

Phase für die LC-MS/MS-Analyse rekonstituiert.

LC-MS/MS-Analyse: a. Flüssigchromatographie (LC):

Säule: HILIC- (Hydrophilic Interaction Liquid Chromatography) oder C18-Säule (nach
Derivatisierung).
Mobile Phase: Typischerweise ein Gradient aus einem wässrigen Puffer (z. B.
Ammoniumformiat in Wasser) und einem organischen Lösungsmittel (z. B. Acetonitril).
Flussrate und Gradient werden optimiert, um 2-HG von seinen Isomeren (z. B. Glutarat)
zu trennen. b. Tandem-Massenspektrometrie (MS/MS):
Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im negativen Modus.
Detektionsmodus: Multiple Reaction Monitoring (MRM).
MRM-Übergänge:
Für 2-HG (m/z 147): 147 -> 129 oder 147 -> 85
Für D₄-2-HG (m/z 151): 151 -> 133 c. Quantifizierung:
Eine Kalibrierungskurve wird mit bekannten Konzentrationen von 2-HG erstellt.
Die Konzentration von 2-HG in der Probe wird durch das Verhältnis der Peakfläche von 2-
HG zur Peakfläche des internen Standards bestimmt und anhand der Kalibrierungskurve
berechnet.
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Abbildung 3: Arbeitsablauf der 2-HG-Quantifizierung mittels LC-MS/MS.
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Schlussfolgerung
Vorasidenib ist eine zielgerichtete Therapie, die den onkogenen Signalweg von IDH-

Mutationen in Gliomen wirksam unterbricht. Durch die potente Hemmung der mutierten IDH1-

und IDH2-Enzyme führt es zu einer tiefgreifenden und anhaltenden Reduktion des

Onkometaboliten 2-HG. Die in diesem Leitfaden beschriebenen quantitativen Daten und

experimentellen Protokolle bilden die Grundlage für das Verständnis seines Wirkmechanismus

und für die weitere Forschung und Entwicklung in diesem Bereich. Die klinischen Ergebnisse

der INDIGO-Studie untermauern das Potenzial von Vorasidenib, die Behandlungsparadigmen

für Patienten mit IDH-mutierten niedriggradigen Gliomen zu verändern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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